2-{5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(2-fluorophenyl)acetamide
Description
This compound is a pyrazole-based acetamide derivative featuring a 1,2,4-oxadiazole moiety linked to a 4-methylphenyl group and a methylsulfanyl substituent on the pyrazole core. The acetamide side chain is N-bound to a 2-fluorophenyl ring, contributing to its unique electronic and steric profile. Such structural attributes are common in bioactive molecules, where the oxadiazole ring enhances metabolic stability and the sulfanyl group influences solubility and binding interactions .
Properties
IUPAC Name |
2-[5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-methylsulfanylpyrazol-1-yl]-N-(2-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN6O2S/c1-12-7-9-13(10-8-12)19-25-20(30-27-19)17-18(23)28(26-21(17)31-2)11-16(29)24-15-6-4-3-5-14(15)22/h3-10H,11,23H2,1-2H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWTVPUKURPIGLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N(N=C3SC)CC(=O)NC4=CC=CC=C4F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(2-fluorophenyl)acetamide typically involves multiple steps. The process begins with the preparation of the pyrazole ring, followed by the introduction of the oxadiazole ring and the fluorophenyl group. Common reagents used in these reactions include hydrazine, acetic acid, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry.
Chemical Reactions Analysis
Types of Reactions
2-{5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(2-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce different oxides, while substitution reactions can introduce new functional groups, leading to a variety of derivatives.
Scientific Research Applications
2-{5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(2-fluorophenyl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(2-fluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Oxadiazole vs. Triazole Cores : The 1,2,4-oxadiazole in the target compound may confer greater metabolic stability compared to triazole-containing analogs, as oxadiazoles are less prone to enzymatic degradation .
- Substituent Effects: The 2-fluorophenyl group in the target compound likely enhances lipophilicity and bioavailability compared to bulkier substituents (e.g., 2-chloro-5-trifluoromethylphenyl in ). The methylsulfanyl group on the pyrazole may improve solubility relative to cyano or chloro substituents seen in insecticidal analogs .
- Bioactivity Trends : Triazole derivatives (e.g., ) often exhibit antiproliferative or anti-inflammatory activity, while pyrazole-oxadiazole hybrids (e.g., ) are explored for stability in agrochemical or pharmaceutical contexts.
Pharmacological Potential (Inferred from Analogues)
- Antiproliferative Activity : Triazole-acetamide derivatives (e.g., ) inhibit cancer cell lines (IC₅₀ ~10–50 μM), with pyridinyl groups enhancing target binding. The target’s oxadiazole core may offer similar efficacy with improved stability.
- Anti-Exudative Effects : Compounds with furan-triazole motifs () show comparable efficacy to diclofenac (8 mg/kg) at 10 mg/kg, suggesting the target’s fluorophenyl group could modulate similar pathways.
- Agrochemical Applications : Chloro-pyrazole analogs () are precursors to insecticides like Fipronil, indicating that the target’s methylsulfanyl group might reduce mammalian toxicity while retaining pesticidal activity.
Biological Activity
The compound 2-{5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(2-fluorophenyl)acetamide is a complex organic molecule with significant potential for various biological activities. Its unique structural features, including an oxadiazole ring, a pyrazole moiety, and a fluorophenyl substituent, suggest diverse interactions with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, cytotoxicity, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 469.0 g/mol. The structural complexity arises from the combination of functional groups that may influence its reactivity and biological properties.
| Feature | Description |
|---|---|
| Molecular Formula | C22H21N6O2S |
| Molecular Weight | 469.0 g/mol |
| Functional Groups | Amino group, oxadiazole ring, pyrazole moiety, acetamide group |
The biological activity of the compound is primarily attributed to its ability to interact with specific enzymes and receptors. The oxadiazole moiety is known to modulate enzyme activity, while the pyrazole structure may influence protein interactions. These interactions can lead to alterations in cellular signaling pathways, apoptosis induction, and other pharmacological effects.
- Enzyme Interaction : The compound may act as an inhibitor or modulator of key enzymes involved in metabolic pathways.
- Receptor Binding : It can bind to various receptors, influencing downstream signaling cascades.
- Apoptosis Induction : Studies suggest that compounds with similar structures can induce apoptosis in cancer cell lines by activating caspases and altering mitochondrial membrane potential .
Cytotoxicity Studies
Cytotoxicity assays have demonstrated that 2-{5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(2-fluorophenyl)acetamide exhibits significant cytotoxic effects against various cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HCT-116 | 36 | Apoptosis induction through caspase activation |
| HeLa | 34 | Increased apoptotic cell population |
| MCF-7 | <100 | Inhibition of proliferation |
These findings indicate that the compound has promising anticancer properties and warrants further investigation for potential therapeutic applications.
Case Studies and Research Findings
Recent studies have highlighted the biological efficacy of similar compounds derived from oxadiazole and pyrazole scaffolds:
- Anticancer Activity : Research has shown that derivatives with oxadiazole rings exhibit potent anticancer activities against various cell lines. For instance, compounds with similar structures demonstrated IC50 values below 50 µM in HCT-116 and HeLa cell lines .
- Mechanistic Insights : The mechanism by which these compounds exert their effects often involves modulation of cellular pathways associated with apoptosis and cell cycle regulation. For example, compounds were found to increase phosphatidylserine translocation in treated cells, indicative of early apoptotic events .
- Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that specific substitutions on the phenyl rings significantly enhance cytotoxic activity. Methyl or halogen substitutions appear to play a crucial role in improving potency against cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
